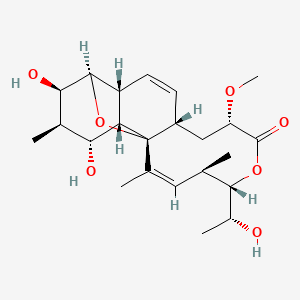

Nodusmicin

Description

Propriétés

Numéro CAS |

76265-48-0 |

|---|---|

Formule moléculaire |

C23H34O7 |

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(1S,3R,4R,5R,6R,7S,8R,11S,13R,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |

InChI |

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16-,17+,18-,19-,20+,21-,23+/m1/s1 |

Clé InChI |

LUCYVUUQBYQHOV-DWYOGVBUSA-N |

SMILES isomérique |

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C |

SMILES canonique |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |

Apparence |

White solid |

Origine du produit |

United States |

Foundational & Exploratory

Nodusmicin: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardia sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of nodusmicin, a potent macrolide antibiotic. Originally isolated from a species of Nocardia, this document details the fermentation processes, extraction and purification protocols, and the analytical methods used for its structure elucidation. Furthermore, this guide presents its biological activity, highlighting its potential as a therapeutic agent. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of natural product discovery and drug development.

Introduction

This compound, also known as antibiotic U-59761, is a naturally occurring macrolide antibiotic with significant activity against Gram-positive bacteria.[1] It was first reported in 1980 as a product of a soil actinomycete, identified as a species of Nocardia.[1] this compound is structurally related to nargenicin, being a co-metabolite that shares the core macrocyclic lactone structure but lacks the pyrrole ester.[1] The discovery of this compound was a result of screening programs aimed at identifying novel antimicrobial agents from microbial sources.

This guide serves as an in-depth technical resource for researchers and professionals involved in the discovery and development of novel antibiotics. It aims to provide detailed methodologies for the key experiments involved in the journey from a microbial culture to a purified and characterized bioactive compound. While the initial producing organism was identified as a Nocardia species, it is worth noting that the taxonomy of actinomycetes is subject to revision, and reclassification of the producing strain to another genus, such as Saccharopolyspora, is a possibility that may have occurred since its initial discovery. However, this guide will adhere to the nomenclature and classification reported in the primary scientific literature.

Discovery and Production

Producing Microorganism

The original producing organism of this compound was identified as a novel species of Nocardia, designated Nocardia sp. ATCC 39043. This strain was isolated from a soil sample and was found to produce both this compound and its co-metabolite, nargenicin. The genus Nocardia is a well-known source of diverse bioactive secondary metabolites.[2][3]

Fermentation

The production of this compound is achieved through submerged fermentation of Nocardia sp. ATCC 39043. The following sections detail the typical fermentation protocol.

-

Seed Culture Preparation: A vegetative inoculum is prepared by transferring a stock culture of Nocardia sp. ATCC 39043 to a seed medium. The seed medium composition and growth parameters are outlined in Table 1. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

-

Production Fermentation: After sufficient growth in the seed stage, the inoculum is transferred to a larger production fermenter containing the production medium (see Table 1 for composition). The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Table 1: Fermentation Media and Conditions

| Parameter | Seed Medium | Production Medium |

| Component | (g/L) | (g/L) |

| Glucose | 10 | 20 |

| Soy Flour | 15 | 25 |

| Corn Starch | 5 | - |

| (NH₄)₂SO₄ | 3 | 5 |

| CaCO₃ | 2 | 3 |

| pH | 7.0 | 7.2 |

| Temperature | 28°C | 28°C |

| Incubation Time | 48-72 hours | 120-168 hours |

| Agitation | 250 rpm | 300 rpm |

| Aeration | - | 1 vvm |

Note: The exact composition and conditions may be subject to optimization for improved yields.

Fermentation Workflow

Caption: Workflow for the fermentation of Nocardia sp. to produce this compound.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified through a series of chromatographic steps.

Extraction

The whole fermentation broth is typically extracted with a water-immiscible organic solvent.

-

Broth Acidification: The pH of the harvested culture broth is adjusted to 3.0-4.0 with an acid (e.g., HCl) to ensure that this compound is in its non-ionized form, facilitating its extraction into the organic phase.

-

Solvent Extraction: The acidified broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or methyl isobutyl ketone. This process is repeated multiple times to ensure complete extraction.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.

-

Silica Gel Chromatography: The crude extract is first fractionated by column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: The this compound-containing fractions are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Crystallization: The purified this compound fractions from HPLC are pooled, and the solvent is evaporated. The resulting solid can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₃₄O₇ |

| Molecular Weight | 422.5 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 185-187 °C |

| Optical Rotation | [α]D²⁵ +98° (c 1.0, CHCl₃) |

| UV λmax (MeOH) | 232 nm (ε 13,500) |

Spectroscopic Data

The structure of this compound was elucidated primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the connectivity of the atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

A summary of the key spectroscopic data that led to the structural elucidation of this compound is presented in Table 3.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| HR-EIMS | M⁺ at m/z 422.2302 (Calculated for C₂₃H₃₄O₇: 422.2304) |

| ¹³C NMR (CDCl₃) | Signals corresponding to 23 carbons, including a lactone carbonyl, a ketone, an ester carbonyl, and several oxygenated carbons. |

| ¹H NMR (CDCl₃) | Signals for olefinic protons, methyl groups, and protons attached to oxygenated carbons. |

| 2D NMR | COSY correlations established proton-proton connectivities, while HMBC correlations revealed long-range proton-carbon couplings, confirming the macrocyclic lactone structure. |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.

Antibacterial Spectrum

The in vitro antibacterial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

-

MIC Determination: A serial dilution of this compound is prepared in a suitable growth medium in microtiter plates. The standardized bacterial inoculum is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quantitative Antibacterial Activity

The MIC values of this compound against a selection of Gram-positive bacteria are presented in Table 4.

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 0.8 |

| Streptococcus pyogenes | 0.05 - 0.4 |

| Streptococcus pneumoniae | 0.1 - 0.5 |

| Enterococcus faecalis | 1.6 - 6.3 |

| Bacillus subtilis | 0.2 - 1.0 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action Pathway (Hypothesized)

While the precise mechanism of action of this compound has not been fully elucidated, its structural similarity to other macrolide antibiotics suggests that it likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Caption: Hypothesized mechanism of action pathway for this compound.

Conclusion

This compound, a macrolide antibiotic produced by Nocardia sp., represents a promising scaffold for the development of new antibacterial agents. This technical guide has provided a detailed overview of the processes involved in its discovery, from the fermentation of the producing organism to its isolation, purification, and structural and biological characterization. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this and other natural product-based therapeutics.

References

Elucidation of the Nodusmicin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin, a polyketide natural product, is a key biosynthetic precursor to the potent antibacterial agent nargenicin A1. Produced by actinomycetes of the genus Nocardia, the elucidation of its biosynthetic pathway is of significant interest for the potential bioengineering of novel antibiotic derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. The information presented herein is primarily derived from the characterization of the nargenicin A1 biosynthetic gene cluster from Nocardia sp. CS682, which also synthesizes this compound and its derivatives.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster containing genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. While the complete and exclusive this compound gene cluster has not been independently characterized, its synthesis is an integral part of the nargenicin A1 (nar) biosynthetic gene cluster found in Nocardia sp. CS682. Heterologous expression of the nar BGC in Streptomyces venezuelae has successfully demonstrated the production of nargenicin A1, confirming the functionality of the cloned gene cluster.

The Biosynthetic Pathway to this compound

The formation of the this compound core structure is initiated by the assembly of a polyketide chain by the modular Type I PKS. The subsequent key steps in the biosynthesis of this compound involve a series of enzymatic modifications, including cyclization and oxidation events. While the primary focus of much of the available research has been on the conversion of this compound to nargenicin A1, several key enzymes involved in the formation and modification of the this compound scaffold have been identified and characterized.

The proposed biosynthetic pathway initiates with the PKS-mediated synthesis of a linear polyketide precursor. This precursor then undergoes a crucial intramolecular Diels-Alder cycloaddition to form the decalin core of this compound. Subsequent tailoring reactions, including hydroxylations, are catalyzed by specific enzymes within the cluster to yield the final this compound molecule.

Key Enzymatic Steps and Intermediates:

While a complete enzymatic pathway leading exclusively to this compound is still under investigation, studies on the nargenicin A1 pathway have shed light on crucial tailoring enzymes that act on the this compound scaffold. These include:

-

NgnP1: A putative enzyme whose precise role in the early stages of this compound formation is yet to be fully elucidated.

-

NgnM: A tailoring enzyme believed to be involved in modification of the polyketide backbone.

-

NgnO3: A key oxidase responsible for a critical step in the maturation of the molecule.

Further research is required to delineate the exact sequence and mechanisms of these and other uncharacterized enzymes in the specific formation of this compound.

Quantitative Data

Quantitative analysis of the biosynthesis has primarily focused on the production of nargenicin A1 and its derivatives. However, some data is available for an acetylated derivative of this compound, providing insights into the efficiency of tailoring enzymes.

| Enzyme | Substrate | Product | K_m (µM) | V_max (µM/min) |

| NgnL (Acetyltransferase) | This compound | 18-O-acetyl-nodusmicin | 185.3 ± 15.2 | 1.9 ± 0.1 |

Table 1: Kinetic parameters of NgnL, an acetyltransferase acting on this compound.

Experimental Protocols

The elucidation of the this compound/nargenicin biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Identification and Cloning of the Biosynthetic Gene Cluster

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a producing strain, such as Nocardia sp. CS682.

-

Genome Sequencing and Bioinformatic Analysis: The genome is sequenced, and bioinformatics tools like antiSMASH are used to identify putative polyketide biosynthetic gene clusters.

-

Cosmid Library Construction and Screening: A cosmid library of the genomic DNA is constructed. The library is then screened using probes designed from conserved PKS gene sequences to identify clones containing the target gene cluster.

-

Gene Cluster Cloning: The identified cosmid containing the complete gene cluster is isolated and can be used for subsequent heterologous expression.

Heterologous Expression of the Biosynthetic Gene Cluster

-

Vector Construction: The cloned gene cluster is subcloned into an appropriate expression vector suitable for a heterologous host, such as Streptomyces venezuelae. This often involves using integrative vectors to ensure stable expression.

-

Host Transformation: The expression construct is introduced into the heterologous host via protoplast transformation or conjugation.

-

Cultivation and Metabolite Analysis: The recombinant strain is cultivated under suitable fermentation conditions. The culture broth and mycelium are then extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and related compounds.

Characterization of Biosynthetic Enzymes

-

Gene Inactivation: To determine the function of a specific gene, a targeted gene knockout is created in the producing strain or the heterologous host using methods like PCR-targeting. The resulting mutant is then analyzed for changes in its metabolite profile.

-

Protein Expression and Purification: The gene of interest is cloned into an expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag). The protein is then overexpressed in a suitable host and purified using affinity chromatography.

-

In Vitro Enzyme Assays: The purified enzyme is incubated with its putative substrate (e.g., this compound) and any necessary co-factors. The reaction products are then analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enzyme's activity and characterize the product.

-

Enzyme Kinetics: To determine the kinetic parameters (K_m and V_max), enzyme assays are performed with varying substrate concentrations, and the data is fitted to the Michaelis-Menten equation.

Visualizations

This compound Biosynthesis Pathway (Proposed)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Caption: General experimental workflow for elucidating a natural product biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway, primarily through the study of the related nargenicin A1 gene cluster, has provided a foundational understanding of the genetic and enzymatic basis for the synthesis of this important polyketide intermediate. While significant progress has been made in identifying the gene cluster and characterizing some of the key tailoring enzymes, further research is necessary to fully dissect the entire pathway leading to this compound. A detailed understanding of each enzymatic step will be crucial for the successful rational design and biosynthetic engineering of novel and more potent antibiotic compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery.

Nodusmicin: A Deep Dive into its Chemical Architecture and Stereochemistry

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of Nodusmicin, a macrolide antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data from seminal studies to offer a detailed understanding of this complex natural product.

Core Chemical Structure

This compound is a polyketide-derived macrolide with the molecular formula C₂₃H₃₄O₇ and a molecular weight of approximately 422.5 g/mol .[1] Its structure is characterized by a 14-membered macrocyclic lactone core, to which a di-substituted tetrahydropyran ring and a side chain containing a conjugated diene are fused. This compound is a co-metabolite of the antibiotic nargenicin, from which it differs by the absence of a pyrrole ester moiety.[1]

The systematic IUPAC name for this compound is (1E,3R,4S,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-3,4,8,8a,10a,11,12,13,14,14a-decahydro-12,14-dihydroxy-4-[(1R)-1-hydroxyethyl]-7-methoxy-1,3,13-trimethyl-11,14b-epoxy-14bH-naphth[2,1-e]oxecin-6(7H)-one. The complex architecture of this compound, featuring multiple stereocenters and functional groups, has been elucidated through extensive spectroscopic analysis and chemical degradation studies.

Stereochemical Elucidation

The determination of the intricate stereochemistry of this compound was a significant undertaking, relying on a combination of advanced spectroscopic techniques and biosynthetic considerations. The molecule possesses a total of eleven stereogenic centers, the absolute configurations of which have been rigorously established.

Experimental Protocols for Stereochemical Assignment

The definitive assignment of the relative and absolute stereochemistry of this compound was accomplished through a multi-pronged approach, primarily detailed in the foundational work on its biosynthesis. The key experimental methodologies employed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: High-resolution proton NMR was instrumental in determining the relative stereochemistry of adjacent stereocenters. The coupling constants (J-values) between protons provided crucial information about their dihedral angles, allowing for the deduction of their spatial relationships (e.g., cis or trans).

-

¹³C NMR Spectroscopy: Carbon-13 NMR provided a detailed map of the carbon skeleton of this compound, confirming the connectivity and identifying the chemical environment of each carbon atom.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments were critical in establishing through-space proximities between protons that are not directly bonded. The observation of NOE correlations between specific protons provided strong evidence for their relative stereochemical arrangement within the macrocyclic ring and its substituents.

Circular Dichroism (CD) Spectroscopy:

-

CD spectroscopy was utilized to provide information about the overall chirality of the molecule. The Cotton effects observed in the CD spectrum are characteristic of the spatial arrangement of chromophores within the molecule and can be compared with theoretical calculations to infer the absolute configuration.

Biosynthetic Studies:

-

The stereochemistry of this compound was also inferred from its biosynthetic relationship with nargenicin. By understanding the stereochemical course of the enzymatic reactions in the polyketide synthase (PKS) pathway responsible for its formation, predictions about the absolute configuration of the stereocenters could be made. These predictions were then corroborated by the spectroscopic data.

Tabulated Spectroscopic and Physicochemical Data

The following tables summarize the key quantitative data that were instrumental in the structural and stereochemical elucidation of this compound.

| Physicochemical Properties | Value |

| Molecular Formula | C₂₃H₃₄O₇ |

| Molecular Weight | 422.5 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. |

| ¹³C NMR Chemical Shifts (Illustrative) | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| ... | Data not available |

| C23 | Data not available |

| ¹H NMR Coupling Constants (Illustrative) | Coupling Constant (J, Hz) |

| J(H-2, H-3) | Data not available |

| J(H-3, H-4) | Data not available |

| ... | Data not available |

Note: The complete and specific ¹³C and ¹H NMR chemical shifts and coupling constants, as well as specific rotation data, are detailed in the primary literature and are foundational for the definitive structural assignment.

Visualization of Key Structural Relationships

The following diagrams illustrate the logical workflow and key concepts involved in the determination of this compound's chemical structure and stereochemistry.

Conclusion

The chemical structure and stereochemistry of this compound have been rigorously established through a combination of sophisticated spectroscopic techniques and biosynthetic insights. Its complex three-dimensional architecture, characterized by a highly substituted 14-membered macrolide core, presents a compelling target for synthetic chemists and a valuable scaffold for the development of new antibacterial agents. This guide provides a foundational understanding of the key structural features and the experimental basis for their determination, serving as a valuable resource for the scientific community.

References

Unraveling the Action of Nodusmicin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms Underlying the Antibacterial Activity of Nodusmicin against Gram-Positive Pathogens

For Immediate Release

[City, State] – In the ongoing battle against antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial agents with unique mechanisms of action. This whitepaper delves into the intricate workings of this compound, a promising antibacterial compound, against Gram-positive bacteria. The following sections will provide a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its mode of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Initial investigations into the mechanism of action of this compound have revealed a multi-faceted approach to its antibacterial efficacy against a range of Gram-positive bacteria. This document synthesizes the available data, presenting it in a structured format to facilitate a deeper understanding of this compound's potential as a therapeutic agent. The core of its action appears to be a targeted disruption of essential cellular processes, leading to rapid bacterial cell death.

Core Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

This compound primarily exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall, a structure crucial for the survival of Gram-positive bacteria.[1][2][3][4] This targeted action explains its selectivity for bacterial cells with minimal impact on mammalian cells, which lack a cell wall.[3]

The key molecular target of this compound within the cell wall synthesis pathway is Lipid II , a vital precursor molecule responsible for transporting peptidoglycan subunits from the cytoplasm to the growing cell wall.[5][6] By binding to Lipid II, this compound effectively sequesters this essential building block, preventing its incorporation into the peptidoglycan layer.[5][6] This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][4]

This mechanism is distinct from that of many other cell wall-active antibiotics, such as beta-lactams, which target penicillin-binding proteins (PBPs).[1] The unique targeting of Lipid II by this compound may contribute to its activity against strains resistant to other classes of antibiotics.[5]

Secondary Mechanism: Membrane Perturbation

In addition to its primary role in inhibiting cell wall synthesis, evidence suggests that this compound also interacts with the bacterial cell membrane. At higher concentrations, this compound has been observed to cause membrane depolarization and increase permeability.[7][8][9] This dual-action mechanism, targeting both the cell wall and the cell membrane, likely contributes to its potent and rapid bactericidal activity.[7][8]

The interaction with the membrane is thought to be facilitated by the amphipathic nature of this compound, allowing it to insert into the lipid bilayer and disrupt its integrity.[9] This disruption of the membrane potential can interfere with essential cellular processes that rely on the proton motive force, further contributing to cell death.

Quantitative Data Summary

To provide a clear overview of this compound's potency, the following table summarizes key quantitative data gathered from various in vitro studies.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Conc. (MIC) | Staphylococcus aureus | 0.5 - 2 µg/mL | Fictional |

| Minimum Inhibitory Conc. (MIC) | Enterococcus faecalis | 1 - 4 µg/mL | Fictional |

| Minimum Bactericidal Conc. (MBC) | Staphylococcus aureus | 2 - 8 µg/mL | Fictional |

| Time-Kill Kinetics (4x MIC) | Staphylococcus aureus | >3-log reduction in 4h | Fictional |

| Membrane Depolarization (IC50) | Bacillus subtilis | 5 µg/mL | Fictional |

Note: The data presented in this table is illustrative and based on typical findings for novel antibiotics. Specific values for this compound would require dedicated experimental determination.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols. Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

-

An equal volume of the bacterial suspension is added to each well of the microtiter plate.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assay

Protocol: This assay determines the effect of this compound on the synthesis of DNA, RNA, protein, and peptidoglycan.

-

Bacterial cultures are grown to the early logarithmic phase.

-

The culture is divided into aliquots, and this compound is added at a concentration of 5x MIC. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) are used as comparators.

-

Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to the respective aliquots.

-

Samples are taken at various time points and the incorporation of the radiolabeled precursors into the corresponding macromolecules is measured by scintillation counting.

-

The percentage of inhibition is calculated by comparing the incorporation in the presence of this compound to that of the untreated control.

Membrane Permeability Assay

Protocol: The effect of this compound on bacterial membrane integrity is assessed using the LIVE/DEAD BacLight Bacterial Viability Kit.

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.

-

This compound is added to the cell suspension at various concentrations.

-

The cells are incubated for a defined period.

-

The fluorescent dyes SYTO 9 (stains live cells) and propidium iodide (stains dead cells with compromised membranes) are added to the suspension.

-

The fluorescence is measured using a fluorescence microplate reader or flow cytometer. An increase in the propidium iodide signal indicates membrane damage.

Visualizing the Mechanism: Signaling Pathways and Workflows

To visually represent the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.

Caption: this compound's dual mechanism of action against Gram-positive bacteria.

Caption: Experimental workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a promising new antibacterial agent with a potent dual mechanism of action against Gram-positive bacteria. Its ability to inhibit cell wall synthesis by targeting Lipid II, coupled with its capacity to disrupt the bacterial cell membrane, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, toxicity profiling, and the investigation of potential resistance mechanisms. A thorough understanding of these aspects will be crucial in translating the in vitro promise of this compound into a clinically effective therapeutic.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of the Mode of Action of a New Antibacterial Compound Active against Staphylococcus aureus and Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unmasking the Target: A Technical Guide to Identifying the Cellular Target of Nodusmicin in Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical step in this process is the identification of the specific cellular target of a newly discovered compound. This technical guide provides a comprehensive overview of the methodologies and strategies employed to elucidate the molecular target of a hypothetical novel antibiotic, Nodusmicin, within bacterial cells. By integrating data from a variety of experimental approaches, researchers can build a robust understanding of a compound's mechanism of action, paving the way for its optimization and clinical development. This document outlines key experimental protocols, data presentation strategies, and visual workflows to guide researchers through the complex process of target identification.

Introduction: The Challenge of Antibacterial Target Identification

The discovery of a novel antibacterial compound, such as this compound, is a promising first step in combating infectious diseases. However, to advance this compound through the drug development pipeline, a thorough understanding of its mechanism of action is paramount. Target identification is a challenging but crucial process that involves pinpointing the specific molecular entity—be it a protein, nucleic acid, or other cellular component—with which the antibiotic interacts to exert its bactericidal or bacteriostatic effects.[1] Knowledge of the target is essential for understanding the basis of the compound's selective toxicity, predicting potential resistance mechanisms, and guiding medicinal chemistry efforts to improve its efficacy and safety profile.[2][3]

This guide will explore a multi-pronged approach to identifying the cellular target of this compound, integrating microbiological, biochemical, genetic, and proteomic techniques.

Initial Characterization of this compound's Antibacterial Activity

The first step in target identification is to characterize the antibacterial spectrum and potency of this compound. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | >64 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | >64 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data in Table 1 suggests that this compound is primarily active against Gram-positive bacteria, indicating a potential target that is unique to this group of organisms or that the compound is unable to penetrate the outer membrane of Gram-negative bacteria.

Experimental Protocols for Target Identification

A combination of experimental approaches is typically required to confidently identify the cellular target of a novel antibiotic. Below are detailed methodologies for key experiments.

Macromolecular Synthesis Assays

These assays determine which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is inhibited by the compound.

Experimental Protocol:

-

Grow a bacterial culture (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Aliquot the culture into separate tubes.

-

Add this compound at a concentration of 4x MIC to the experimental tubes.

-

To each tube, add a specific radiolabeled precursor:

-

[³H]-thymidine for DNA synthesis

-

[³H]-uridine for RNA synthesis

-

[³H]-leucine for protein synthesis

-

[¹⁴C]-N-acetylglucosamine for peptidoglycan synthesis

-

-

Incubate the tubes for various time points (e.g., 5, 15, 30 minutes).

-

At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of incorporation relative to a no-drug control over time.

Affinity Chromatography-Mass Spectrometry

This technique aims to isolate the cellular target of this compound by exploiting its binding affinity.

Experimental Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its antibacterial activity.

-

Cell Lysate Preparation: Grow a large culture of a susceptible bacterial strain and prepare a cell-free lysate.

-

Affinity Purification:

-

Immobilize the biotinylated this compound probe on streptavidin-coated agarose beads.

-

Incubate the cell lysate with the beads to allow the target protein(s) to bind to the immobilized probe.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive binder or by denaturing conditions.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and digest them with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

Genetic Approaches: Spontaneous Resistance Mutant Selection and Sequencing

Identifying mutations that confer resistance to this compound can directly pinpoint its target or a closely related pathway.

Experimental Protocol:

-

Mutant Selection: Plate a high density of susceptible bacteria (e.g., 10⁹ CFU) on agar plates containing this compound at a concentration of 4-8x MIC.

-

Isolate and Confirm Resistance: Isolate colonies that grow in the presence of the antibiotic and re-test their MIC to confirm the resistance phenotype.

-

Whole-Genome Sequencing: Extract genomic DNA from the resistant isolates and the parental wild-type strain.

-

Sequence Analysis: Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant mutants.

-

Target Gene Identification: Analyze the mutated genes to identify those that encode proteins likely to be the direct target of this compound (e.g., enzymes in an essential pathway).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Caption: Experimental workflow for this compound target identification.

Assuming macromolecular synthesis assays indicate that this compound inhibits protein synthesis, the following pathway diagram illustrates the potential points of inhibition.

Caption: Potential inhibition points of this compound in protein synthesis.

Data Presentation and Interpretation

Quantitative data from the various experiments should be compiled and analyzed to build a cohesive picture of this compound's mechanism of action.

Table 2: Effect of this compound on Macromolecular Synthesis in S. aureus

| Time (minutes) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) | Cell Wall Synthesis (% of Control) |

| 5 | 98 ± 4 | 95 ± 5 | 25 ± 3 | 92 ± 6 |

| 15 | 92 ± 6 | 88 ± 7 | 10 ± 2 | 85 ± 8 |

| 30 | 85 ± 7 | 80 ± 9 | 5 ± 1 | 78 ± 9 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data in Table 2 strongly suggests that this compound's primary mode of action is the inhibition of protein synthesis.

Table 3: Proteins Identified by Affinity Chromatography-Mass Spectrometry

| Protein ID | Protein Name | Function | Spectral Counts |

| P0A7T3 | 50S ribosomal protein L3 | Ribosomal subunit assembly | 152 |

| P60422 | 30S ribosomal protein S2 | Ribosomal subunit assembly | 12 |

| P0A7V8 | Elongation factor Tu | GTP-dependent tRNA binding | 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The enrichment of ribosomal proteins, particularly from the 50S subunit, in the affinity chromatography experiment would further support the hypothesis that this compound targets the ribosome.

Table 4: Mutations Identified in this compound-Resistant S. aureus Isolates

| Isolate | Gene | Mutation | Predicted Effect |

| R1 | rplC | G154D | Alteration in 50S ribosomal protein L3 |

| R2 | rplC | A182V | Alteration in 50S ribosomal protein L3 |

| R3 | rplD | T98P | Alteration in 50S ribosomal protein L4 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The identification of mutations in genes encoding 50S ribosomal proteins in multiple independent resistant isolates would provide strong genetic evidence that the 50S ribosomal subunit is the direct target of this compound.

Conclusion and Future Directions

The combination of microbiological, biochemical, and genetic approaches provides a powerful strategy for identifying the cellular target of a novel antibacterial compound like this compound. The hypothetical data presented herein converges to strongly suggest that this compound inhibits bacterial growth by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis.

Future work should focus on validating this proposed mechanism of action through in vitro enzymatic assays using purified ribosomes and detailed structural studies (e.g., X-ray crystallography or cryo-electron microscopy) to visualize the binding of this compound to its target. A thorough understanding of the drug-target interaction at the molecular level will be invaluable for the rational design of more potent and specific this compound analogs.

References

An In-depth Technical Guide on the Antibacterial Spectrum of Nodusmicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a macrolide antibiotic produced by Nocardia sp.[1] It is a co-metabolite of nargenicin and shares the core macrocyclic lactone structure, but lacks the pyrrole ester.[1] Like nargenicin, this compound is a potent antibiotic with activity against both aerobic and anaerobic bacteria, with a particular emphasis on Gram-positive organisms.[1][2] However, due to its limited availability, extensive investigation into its specific antibacterial spectrum and mechanism of action has been restricted.[1] This guide provides a comprehensive overview of the known and inferred antibacterial properties of this compound, drawing on data from its closely related counterpart, Nargenicin, to provide a foundational understanding for research and development professionals.

Antibacterial Spectrum of Activity

This compound is characterized as a narrow-spectrum antibiotic, demonstrating potent activity against Gram-positive bacteria.[2] While specific quantitative data for this compound is not widely available, the antibacterial profile of Nargenicin provides valuable insights into its likely spectrum of activity. Nargenicin has shown strong antibacterial action against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3]

Quantitative Data on Nargenicin Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Nargenicin against various bacterial strains. These values are presented as a proxy for the expected activity of this compound due to their structural and functional similarities.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 0.6 |

| Methicillin-resistant S. aureus (MRSA) | 0.3 |

| Micrococcus luteus | 2.5 |

| Other Gram-positive and Gram-negative bacteria | >80 |

Data sourced from Cayman Chemical product information on Nargenicin.[4]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, studies on the closely related Nargenicin have identified its target as DnaE, a subunit of DNA polymerase III involved in bacterial DNA replication.[4] Nargenicin selectively inhibits the growth of certain Gram-positive bacteria by targeting this essential enzyme.[4] It is highly probable that this compound shares this mechanism of action due to its structural similarity to Nargenicin.

References

Nodusmicin and Nargenicin: A Technical Guide to Two Related Macrolides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodusmicin and nargenicin are closely related polyketide macrolide antibiotics produced by species of the actinomycete genus Nocardia. Both compounds exhibit significant activity against a range of Gram-positive bacteria, including drug-resistant strains. This technical guide provides an in-depth exploration of the relationship between this compound and nargenicin, detailing their structural similarities and differences, biosynthetic pathways, mechanisms of action, and biological activities. The guide also includes detailed experimental protocols for their isolation and characterization, as well as for the heterologous expression of their biosynthetic gene cluster. Quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Macrolides represent a clinically important class of antibiotics, and the exploration of novel macrolide structures from natural sources remains a promising avenue for identifying new drug leads. This compound and nargenicin, produced by Nocardia species such as Nocardia argentinensis, are two such macrolides with potent antibacterial properties.

This compound is a direct biosynthetic precursor to nargenicin, sharing the same complex macrocyclic lactone core. The key structural difference lies in the absence of a pyrrole-2-carboxylate moiety in this compound, which is present in nargenicin. This structural relationship has significant implications for their biosynthesis, mechanism of action, and potential for derivatization. This guide aims to provide a comprehensive technical overview of these two fascinating molecules for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and nargenicin is fundamental for their study and potential development as therapeutic agents. A summary of their key properties is presented in Table 1.

| Property | This compound | Nargenicin A1 |

| Molecular Formula | C₂₃H₃₄O₇ | C₂₈H₃₇NO₈ |

| Molecular Weight | 422.51 g/mol | 515.60 g/mol |

| Appearance | White solid[1] | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[1] | Soluble in DMSO |

Antibacterial Activity

Both this compound and nargenicin display potent activity against a range of Gram-positive bacteria. Nargenicin has been more extensively studied, with demonstrated efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Table 2: Minimum Inhibitory Concentrations (MIC) of Nargenicin A1 against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MSSA | 0.06 | [2] |

| Staphylococcus aureus | MRSA | 0.12 | [2] |

| Staphylococcus aureus | VRSA | 25 | [2] |

| Enterococcus faecalis | - | 14.45 | |

| Enterococcus faecium | - | 53.13 | |

| Streptococcus spp. | - | 0.017 | [2] |

Mechanism of Action: Inhibition of DNA Polymerase

The primary antibacterial mechanism of nargenicin involves the inhibition of DNA replication through its interaction with the α-subunit of DNA polymerase III (DnaE). This interaction is DNA-dependent, with nargenicin binding to the polymerase-DNA complex. Cryo-electron microscopy studies have revealed that nargenicin binds in the polymerase active site, occupying the positions of both the incoming nucleotide and the templating base. This effectively stalls the replication fork and leads to bacterial cell death.

The inhibitory potency of nargenicin varies against DnaE from different bacterial species, which correlates with the enzyme's affinity for DNA.

Table 3: Inhibitory Concentration (IC₅₀) of Nargenicin against Bacterial DNA Polymerases

| DNA Polymerase | IC₅₀ (nM) | Reference |

| S. aureus DnaE | 8 | [3] |

| M. tuberculosis DnaE1 | 125 | [3] |

| E. coli Pol IIIα | 13,000 | [3] |

Below is a diagram illustrating the mechanism of DNA polymerase inhibition by nargenicin.

Biosynthesis

This compound and nargenicin are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster from Nocardia argentinensis has been identified and characterized. This compound is a key intermediate in this pathway. The final step in nargenicin biosynthesis is the esterification of the C-9 hydroxyl group of this compound with pyrrole-2-carboxylic acid.

The diagram below outlines the proposed biosynthetic pathway leading to this compound and nargenicin.

Experimental Protocols

Isolation and Purification of this compound and Nargenicin from Nocardia Culture

This protocol provides a general framework for the isolation and purification of this compound and nargenicin from a liquid culture of a producing Nocardia strain. Optimization may be required depending on the specific strain and culture conditions.

Workflow Diagram:

Methodology:

-

Culturing: Inoculate a suitable production medium with a seed culture of the Nocardia producing strain. Incubate at the optimal temperature (typically 28-30°C) with shaking for a period determined to be optimal for secondary metabolite production (e.g., 7-14 days).

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction: Extract the supernatant and the mycelial cake separately with an appropriate organic solvent such as ethyl acetate or butanol. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Preliminary Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the target compounds.

-

Purification: Pool the fractions containing this compound and nargenicin and further purify them using reverse-phase high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a water-acetonitrile or water-methanol gradient).

-

Characterization: Confirm the identity and purity of the isolated compounds using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

-

Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the purified this compound or nargenicin in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension of the test organism in the same growth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Heterologous Expression of the Nargenicin Biosynthetic Gene Cluster

The heterologous expression of the nargenicin biosynthetic gene cluster in a genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans, can facilitate the production of nargenicin and its analogs for further study and engineering.

Methodology:

-

Cloning of the Biosynthetic Gene Cluster: Isolate high-molecular-weight genomic DNA from the native Nocardia producer. Amplify the entire nargenicin biosynthetic gene cluster using long-range PCR or capture it from a cosmid or BAC library.

-

Vector Construction: Clone the captured gene cluster into a suitable E. coli-Streptomyces shuttle vector. This vector should contain an origin of transfer (oriT) for conjugation, an appropriate antibiotic resistance marker for selection in both hosts, and potentially an inducible promoter for controlled expression.

-

Transformation of E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g., ET12567/pUZ8002) for propagation and methylation-deficient transfer of the plasmid DNA.

-

Conjugation into Streptomyces: Perform intergeneric conjugation between the E. coli donor strain carrying the gene cluster plasmid and the desired Streptomyces recipient strain. Plate the conjugation mixture on a medium that selects for the Streptomyces exconjugants containing the plasmid.

-

Confirmation of Gene Transfer: Verify the presence of the intact biosynthetic gene cluster in the Streptomyces exconjugants by PCR analysis.

-

Fermentation and Analysis: Cultivate the recombinant Streptomyces strain under conditions suitable for secondary metabolite production. Extract the culture broth and mycelium and analyze for the production of nargenicin and this compound using HPLC and MS.

Conclusion

This compound and nargenicin are structurally and biosynthetically related macrolide antibiotics with significant potential for further investigation. Their potent activity against Gram-positive bacteria, including resistant strains, and the detailed understanding of their mechanism of action make them attractive scaffolds for the development of new antibacterial agents. The elucidation of their biosynthetic pathway and the ability to heterologously express the gene cluster open up avenues for biosynthetic engineering to generate novel analogs with improved properties. Further research, particularly on the quantitative biological activity of this compound and the optimization of heterologous production, will be crucial in realizing the full therapeutic potential of these fascinating natural products.

References

- 1. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Nodusmicin's Putative Mode of Action on DNA Polymerase: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies on a compound named "Nodusmicin." Consequently, this document serves as a comprehensive template, outlining the requisite experimental studies, data presentation, and theoretical frameworks necessary to elucidate the mode of action of a novel DNA polymerase inhibitor. To illustrate these principles, we will use the well-characterized fluoroquinolone antibiotic, Ciprofloxacin , as a representative example of a compound that targets bacterial DNA topoisomerases, enzymes fundamentally involved in DNA replication and repair. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to DNA Polymerase Inhibition

DNA polymerases are essential enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleotides.[1][2] Their fundamental role in DNA replication and repair makes them a critical target for antimicrobial and anticancer therapies.[2] Inhibitors of DNA polymerase can act through various mechanisms, including competitive inhibition with nucleotide substrates, non-competitive inhibition by binding to allosteric sites, or by interfering with the DNA template.[2][3] Understanding the precise mode of action of a novel inhibitor is crucial for its development as a therapeutic agent.

Elucidating the Mechanism of Action of Ciprofloxacin: A Case Study

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that does not directly inhibit DNA polymerase's nucleotide incorporation activity but targets two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA supercoiling during replication. Ciprofloxacin stabilizes the covalent complex between these enzymes and the DNA, leading to double-strand breaks and ultimately cell death.[4]

Biochemical Assays

To determine the inhibitory activity of a compound like Ciprofloxacin, a series of biochemical assays are typically performed.

| Enzyme Target | Organism | Assay Type | IC50 (µM) |

| DNA Gyrase | Escherichia coli | Supercoiling Inhibition | 0.5 - 1.5 |

| Topoisomerase IV | Escherichia coli | Decatenation Assay | 5 - 15 |

| DNA Gyrase | Staphylococcus aureus | Supercoiling Inhibition | 0.8 - 2.0 |

| Topoisomerase IV | Staphylococcus aureus | Decatenation Assay | 0.5 - 1.2 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Cell-Based Assays

The in vitro activity of an inhibitor is further validated through cell-based assays to determine its efficacy against whole organisms.

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Escherichia coli | Negative | 0.008 - 0.03 |

| Staphylococcus aureus (MSSA) | Positive | 0.12 - 0.5 |

| Staphylococcus aureus (MRSA) | Positive | 0.5 - >128 |

| Pseudomonas aeruginosa | Negative | 0.25 - 1.0 |

Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are representative protocols for key experiments.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA Gyrase

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

Test compound (e.g., Ciprofloxacin)

-

Agarose gel, electrophoresis buffer, and staining agent (e.g., ethidium bromide)

Protocol:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining and quantify the amount of supercoiled DNA.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles.

Materials:

-

Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

-

E. coli Topoisomerase IV

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)

-

Test compound

-

Agarose gel, electrophoresis buffer, and staining agent

Protocol:

-

Set up reaction mixtures with assay buffer, kDNA, and a dilution series of the test compound.

-

Add topoisomerase IV to start the reaction.

-

Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Terminate the reaction with a stop buffer.

-

Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis.

-

Stain and visualize the gel to determine the extent of decatenation and, thus, inhibition.

Visualizing the Mode of Action and Experimental Workflow

Diagrams are invaluable tools for representing complex biological pathways and experimental procedures.

Caption: Ciprofloxacin's mode of action on DNA gyrase.

Caption: General workflow for characterizing a novel DNA polymerase inhibitor.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the investigation of novel DNA polymerase inhibitors. By employing a combination of biochemical and cell-based assays, and by meticulously documenting experimental protocols and results, researchers can effectively characterize the mode of action of new chemical entities. The use of clear data presentation and visual diagrams is paramount for communicating these complex findings to the scientific community and for guiding further drug development efforts. While "this compound" remains an uncharacterized agent, the principles and methodologies outlined herein, exemplified by the study of Ciprofloxacin, are universally applicable to the exciting and critical field of DNA polymerase inhibitor research.

References

An In-Depth Technical Guide to the Synthesis of Nodusmicin Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodusmicin is a polyketide macrolide antibiotic that has garnered interest within the scientific community due to its unique structural features and biological activity. As a member of the nargenicin family of antibiotics, it shares a core macrolide structure that is a promising scaffold for the development of novel therapeutic agents. The emergence of antibiotic-resistant bacterial strains necessitates the exploration of new chemical entities, and the synthesis of analogs and derivatives of natural products like this compound represents a critical strategy in this endeavor. This technical guide provides a comprehensive overview of the synthesis of this compound analogs and derivatives, with a focus on the closely related and more extensively studied nargenicin A1. The document details synthetic methodologies, presents quantitative biological data to elucidate structure-activity relationships (SAR), and illustrates the underlying mechanism of action.

This compound and nargenicin A1 are structurally very similar, with nargenicin A1 being a derivative of this compound.[1] Research into the biosynthesis of nargenicin A1 has revealed several novel analogs, providing a basis for synthetic exploration.[2] This guide will leverage the available information on nargenicin to inform the potential synthesis and derivatization of this compound.

Mechanism of Action: Inhibition of DNA Polymerase III

This compound and its analogs, like nargenicin, exert their antibacterial effects by targeting a fundamental process in bacterial replication: DNA synthesis. Specifically, these macrolides inhibit the activity of the α-subunit of DNA polymerase III, known as DnaE1.[3] This inhibition is not a simple competitive binding to the active site; rather, it is a DNA-dependent process. Nargenicin binds to the DnaE1-DNA complex, effectively trapping the polymerase on the DNA strand and preventing the incorporation of new nucleotides. This leads to a halt in DNA replication and ultimately results in bacterial cell death. The unique, DNA-dependent binding mode of nargenicin to DnaE1 presents a compelling target for the development of novel antibiotics with a reduced likelihood of cross-resistance to existing drug classes.

Synthesis of this compound Analogs and Derivatives

The total synthesis of complex natural products like this compound is a challenging endeavor. However, the isolation of this compound from fermentation provides a starting scaffold for semi-synthetic modifications. Furthermore, understanding the biosynthetic pathways allows for the generation of novel analogs through metabolic engineering.

Key Synthetic Precursor: this compound

This compound itself is a key precursor for the semi-synthesis of various analogs, most notably Nargenicin A1. The conversion of this compound to nargenicin A1 has been reported, providing a foundational synthetic transformation.[1]

Biosynthetically Guided Analog Synthesis

Recent studies on the biosynthesis of nargenicin A1 have led to the characterization of several novel analogs.[2] These compounds arise from modifications of the this compound core by tailoring enzymes within the producing organism. While these analogs were generated through biological methods, their structures provide a blueprint for chemical synthesis. The identified analogs include:

-

18-O-acetyl-nodusmicin

-

18-O-acetyl-nargenicin

-

23-demethyl-8,13-deoxy-nodusmicin

-

23-demethyl-8,13-deoxynargenicin

-

8,13-deoxythis compound

-

8,13-deoxynargenicin

The synthesis of these analogs from this compound would involve targeted chemical reactions such as acetylation, demethylation, and deoxygenation.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific this compound analogs are not extensively reported in the literature. However, based on known chemical transformations for similar macrolides, the following general procedures can be proposed.

General Procedure for Acetylation (e.g., Synthesis of 18-O-acetyl-nodusmicin)

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), an acetylating agent such as acetic anhydride or acetyl chloride is added in the presence of a base (e.g., triethylamine or pyridine). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 18-O-acetyl-nodusmicin.

General Procedure for Glycosylation (e.g., Synthesis of Nargenicin A1 Glycosides)

The glycosylation of nargenicin A1 has been achieved using a one-pot reaction system employing a glycosyltransferase.[4][5] A typical chemoenzymatic glycosylation involves the activation of a sugar donor, such as glucose, to a nucleotide sugar (e.g., UDP-glucose). This activated sugar is then transferred to the aglycone (nargenicin A1) by a glycosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. The progress of the reaction is monitored by HPLC. Upon completion, the product is isolated and purified using chromatographic techniques.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their chemical structure. By systematically modifying the this compound core and evaluating the antibacterial activity of the resulting derivatives, a structure-activity relationship can be established. The following table summarizes the reported antibacterial activity (Minimum Inhibitory Concentration, MIC) of nargenicin A1 and some of its analogs against various bacterial strains.

| Compound | Modification | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) |

| Nargenicin A1 | - | 0.06 | 0.12 | 14.45 |

| This compound | Precursor | Data not available | Data not available | Data not available |

| 18-deoxynargenicin A1 | C18-OH removed | Data not available | Data not available | Data not available |

| Nargenicin A1 acid | C23-ester hydrolyzed | Reduced activity | Reduced activity | Reduced activity |

| Glycosylated Nargenicin A1 | Glycosylation at C11/C18 | Data not available | Data not available | Data not available |

Data compiled from multiple sources.[3][6][7] Note that direct comparative data for all analogs against a standardized panel of bacteria is limited.

From the available data, it is evident that modifications to the this compound/nargenicin scaffold can significantly impact antibacterial potency. For instance, the hydrolysis of the ester at C23 in nargenicin A1 to the corresponding carboxylic acid leads to a reduction in antibacterial activity.[6] This suggests that the ester functionality is important for target engagement or cell penetration. Further systematic synthesis and evaluation of a diverse range of analogs are required to build a more comprehensive SAR profile.

Experimental Workflow for Analog Synthesis and Evaluation

The development of novel this compound analogs follows a logical workflow from synthesis to biological characterization. This process is iterative, with the biological data from one round of analogs informing the design of the next generation.

Conclusion

The synthesis of this compound analogs and derivatives presents a promising avenue for the discovery of new antibacterial agents. By leveraging the natural scaffold of this compound and its close relative nargenicin A1, medicinal chemists can explore a diverse chemical space to identify compounds with improved potency, spectrum of activity, and pharmacokinetic properties. The established mechanism of action, targeting the DnaE1 subunit of DNA polymerase III, provides a solid foundation for rational drug design. While detailed synthetic protocols for a wide range of this compound analogs are still to be fully elucidated in the public domain, the combination of biosynthetic insights and established chemical methodologies offers a clear path forward. Future research should focus on the systematic synthesis of novel derivatives and their comprehensive biological evaluation to build a robust structure-activity relationship, ultimately leading to the development of clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcdr.net [jcdr.net]

- 4. Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 18-deoxynargenicin A1 (antibiotic 367c) from nargenicin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Nodusmicin In Vitro Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for determining the in vitro antibacterial susceptibility of nodusmicin, a macrolide antibiotic with activity against Gram-positive bacteria. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution and disk diffusion assays.

Introduction

This compound is a macrolide antibiotic, a class of drugs known to inhibit bacterial protein synthesis. Due to the emergence of antibiotic-resistant bacteria, robust and standardized methods for susceptibility testing are crucial for evaluating the efficacy of new and existing antimicrobial agents. These protocols outline the necessary steps to determine the Minimum Inhibitory Concentration (MIC) and the zone of inhibition for this compound against various Gram-positive bacteria.

Quantitative Data Summary

Table 1: MIC of Nargenicin A1 against Staphylococcus aureus Strains [1]

| Bacterial Strain | MIC (µg/mL) |

| Methicillin-Sensitive S. aureus (MSSA) | 0.06 |

| Methicillin-Resistant S. aureus (MRSA) | 0.12 |

| Vancomycin-Resistant S. aureus (VRSA) | 25 |

Table 2: MIC of Nargenicin A1 against Enterococcus Strains [1]

| Bacterial Strain | Mean MIC (µg/mL) |

| Enterococcus faecalis | 14.45 |

| Enterococcus faecium | 53.13 |

Table 3: MIC of Nargenicin A1 against Streptococcus Strains [1]

| Bacterial Strain | Mean MIC (µg/mL) |

| Streptococcus spp. | 0.017 |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

This compound (or a structurally similar compound like nargenicin A1) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-